Cas no 919784-80-8 (Benzoic acid, 3-(phenylmethoxy)-5-[(tetrahydro-2H-pyran-4-yl)oxy]-)
919784-80-8 structure
Product Name:Benzoic acid, 3-(phenylmethoxy)-5-[(tetrahydro-2H-pyran-4-yl)oxy]-
CAS-nummer:919784-80-8
MF:C19H20O5
MW:328.359106063843
CID:761215
PubChem ID:59127179
Update Time:2025-04-19
Benzoic acid, 3-(phenylmethoxy)-5-[(tetrahydro-2H-pyran-4-yl)oxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 3-(phenylmethoxy)-5-[(tetrahydro-2H-pyran-4-yl)oxy]-
- 3-(oxan-4-yloxy)-5-phenylmethoxybenzoic acid
- SCHEMBL1427097
- 3-[(Phenylmethyl)oxy]-5-(tetrahydro-2H-pyran-4-yloxy)benzoic acid
- HFDZTWRZYJBWGF-UHFFFAOYSA-N
- DTXSID40731028
- 919784-80-8
- 3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid
-
- Inchi: 1S/C19H20O5/c20-19(21)15-10-17(23-13-14-4-2-1-3-5-14)12-18(11-15)24-16-6-8-22-9-7-16/h1-5,10-12,16H,6-9,13H2,(H,20,21)
- InChI-sleutel: HFDZTWRZYJBWGF-UHFFFAOYSA-N
- LACHT: O1CCC(CC1)OC1C=C(C(=O)O)C=C(C=1)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 328.13107373g/mol
- Monoisotopische massa: 328.13107373g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 65Ų
Benzoic acid, 3-(phenylmethoxy)-5-[(tetrahydro-2H-pyran-4-yl)oxy]- Gerelateerde literatuur
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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